BOC-VAL-ARG-AMC HCL
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Overview
Description
It is widely used in biochemical assays to measure the activity of trypsin-like serine proteases and thrombin . The compound is characterized by its ability to produce a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-VAL-ARG-AMC HCL involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling with 7-amido-4-methylcoumarin (AMC). The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds . The final product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The compound is then lyophilized and packaged under controlled conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
BOC-VAL-ARG-AMC HCL primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for proteases, which cleave the peptide bond between the amino acids and the AMC moiety .
Common Reagents and Conditions
Enzymes: Trypsin, thrombin, and other serine proteases.
Buffers: Tris-HCl buffer (pH 8.0) is commonly used to maintain the optimal pH for enzyme activity.
Reaction Conditions: The reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence .
Scientific Research Applications
BOC-VAL-ARG-AMC HCL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of BOC-VAL-ARG-AMC HCL involves its cleavage by specific proteases. The proteases recognize and bind to the peptide sequence (Val-Pro-Arg) and cleave the bond between the arginine and AMC moiety. This cleavage releases the AMC, which then fluoresces upon excitation . The fluorescence intensity is directly proportional to the protease activity, allowing for quantitative measurement.
Comparison with Similar Compounds
Similar Compounds
Boc-Arg-Val-Arg-Arg-AMC hydrochloride: Another fluorogenic substrate used for measuring furin activity.
Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for different proteases.
Uniqueness
BOC-VAL-ARG-AMC HCL is unique due to its specific peptide sequence, which makes it an ideal substrate for trypsin-like serine proteases and thrombin. Its high sensitivity and specificity make it a preferred choice in various biochemical assays .
Properties
CAS No. |
113865-96-6 |
---|---|
Molecular Formula |
C26H39ClN6O6 |
Molecular Weight |
567.08 |
Origin of Product |
United States |
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